4-Bromo-2-methylbenzofuran

Übersicht

Beschreibung

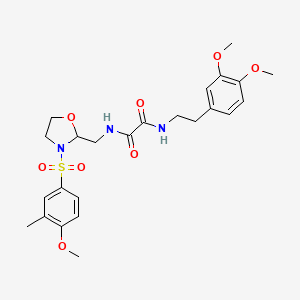

4-Bromo-2-methylbenzofuran is a chemical compound with the molecular formula C9H7BrO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to possess strong biological activities .

Synthesis Analysis

Benzofuran derivatives, including this compound, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecular weight of this compound is approximately 211.055 Da .Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities and potential applications have attracted the attention of chemical and pharmaceutical researchers worldwide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.055 Da and a molecular formula of C9H7BrO . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antiviral Properties

4-Bromo-2-methylbenzofuran has garnered attention for its antiviral potential. Researchers have discovered that this compound exhibits activity against the hepatitis C virus (HCV). As a novel macrocyclic benzofuran derivative, it holds promise as an effective therapeutic agent for HCV infections .

Anticancer Activity

The benzofuran scaffold has been explored extensively in the development of anticancer agents. Novel benzofuran derivatives, including those with unique scaffolds like benzothiophene and benzofuran, have demonstrated promising results. These compounds exhibit cytotoxic effects against cancer cells, making them potential candidates for cancer therapy .

Free Radical Cyclization Cascade

Researchers have devised innovative methods for constructing benzofuran rings. One such method involves a unique free radical cyclization cascade, enabling the synthesis of challenging polycyclic benzofuran compounds. This approach provides access to complex benzofuran derivatives that may have diverse applications in drug discovery and chemical synthesis .

Proton Quantum Tunneling Synthesis

Another intriguing approach involves constructing benzofuran rings through proton quantum tunneling. This method not only minimizes side reactions but also ensures high yields. The resulting benzofuran derivatives could serve as building blocks for designing bioactive molecules .

Natural Sources

Benzofuran compounds are ubiquitous in nature. They are found in various higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources contribute to the availability of benzofuran derivatives for research and drug development .

Bioactivity and Drug Prospects

The diverse pharmacological activities of benzofuran derivatives underscore their potential as drug leads. Their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties make them attractive candidates for further exploration. Researchers continue to investigate the structure-activity relationships to unlock their full therapeutic potential .

Wirkmechanismus

Target of Action

4-Bromo-2-methylbenzofuran is a derivative of benzofuran Benzofuran has been found to interact with lysozyme, an enzyme that plays a role in the immune response .

Mode of Action

Benzofuran derivatives have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The mode of action is likely dependent on the specific target and the biochemical environment.

Biochemical Pathways

Benzofuran derivatives have been found to interact with various biochemical pathways, influencing a wide range of biological and pharmacological activities

Result of Action

Benzofuran derivatives have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of this compound would likely depend on its specific targets and mode of action.

Safety and Hazards

Zukünftige Richtungen

Benzofuran compounds, including 4-Bromo-2-methylbenzofuran, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may involve developments in the synthesis methods, understanding the mechanism of action, and exploring new biological activities .

Eigenschaften

IUPAC Name |

4-bromo-2-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBQHMPOMJRHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3015076.png)

![N-(cyanomethyl)-1-[(2,4-dichlorophenyl)methyl]-N,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3015084.png)

![4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B3015085.png)

![3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3015088.png)

![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)